molecular formula C7H6ClIO B1463694 4-Chloro-2-iodo-6-methylphenol CAS No. 1257535-34-4

4-Chloro-2-iodo-6-methylphenol

Cat. No. B1463694
Key on ui cas rn: 1257535-34-4
M. Wt: 268.48 g/mol
InChI Key: XLGCDJBIFRLTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000108B2

Procedure details

To a stirred solution of 5.00 g (35.00 mmol) of 2-methyl-4-chlorophenol (available from Aldrich Chemical Company) in 100 mL of methanol at 0° C., add 6.83 g (45.57 mmol) of NaI and 1.40 g (35.00 mmol) of NaOH. To the resulting mixture add 65 mL of 5% aqueous NaOCl solution (commercial bleach) over one hour period. The resulting slurry is stirred for one more hour at 0° C. After the addition of 20 mL of 10% Na2S2O3 solution, the reaction mixture is acidified by dilute hydrochloric acid. The mixture is extracted with methylene chloride. The organic layer is washed with brine and dried over anhydrous magnesium sulfate. Removal of the solvent followed by purification by recrystallization from hexanes gives 3.80 g (40.5%) of (P11) as white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6.83 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Na+].[I-:11].[OH-].[Na+].[O-]Cl.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+].Cl>CO>[I:11][C:4]1[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([CH3:1])[C:3]=1[OH:9] |f:1.2,3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)Cl)O
Name
Quantity
6.83 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
1.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Three
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting slurry is stirred for one more hour at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methylene chloride
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
followed by purification by recrystallization from hexanes
CUSTOM
Type
CUSTOM
Details
gives 3.80 g (40.5%) of (P11) as white solid

Outcomes

Product
Name
Type
Smiles
IC1=C(C(=CC(=C1)Cl)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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